molecular formula C14H15Cl2N3O5S B3075882 cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate CAS No. 103661-14-9

cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate

Cat. No.: B3075882
CAS No.: 103661-14-9
M. Wt: 408.3 g/mol
InChI Key: PIVYXNNEDVRQJV-RISCZKNCSA-N
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Description

Chemical Identity and Structural Features
The compound "cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl Methanesulfonate" (CAS: 67914-86-7) is a triazole-containing dioxolane derivative with a methanesulfonate ester group. Its molecular formula is C14H15Cl2N3O5S, and it features:

  • A 1,3-dioxolane ring substituted with a 2,4-dichlorophenyl group and a 1H-1,2,4-triazole moiety.
  • A methanesulfonate ester (-SO3CH3) at the 4-position of the dioxolane ring, enhancing solubility and bioavailability .

Synthesis and Applications
The compound is synthesized via stereoselective reactions involving ketone intermediates and methanesulfonyl chloride . It serves as a key intermediate in pharmaceuticals, particularly antifungal agents like terconazole, and agrochemicals due to its structural similarity to triazole fungicides .

For example, hydrolyzed ketoconazole (a triazole-dioxolane analog) showed 80–95% anti-leishmanial efficacy at 2.0–2.5 µg/mL , and terconazole demonstrated high activity against Candida and dermatophytes .

Properties

IUPAC Name

[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-8-17-18-9-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3/t11-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVYXNNEDVRQJV-RISCZKNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1COC(O1)(CN2C=NN=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC[C@H]1CO[C@](O1)(CN2C=NN=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001104760
Record name 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-, methanesulfonate (ester), (2R,4R)-rel-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103661-14-9
Record name 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-, methanesulfonate (ester), (2R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103661-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-, methanesulfonate (ester), (2R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-, methanesulfonate (ester), (2R,4R)-rel
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Biological Activity

cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate is a synthetic compound with notable antifungal properties. This compound belongs to the class of triazole derivatives and has been studied for its biological activity against various pathogens.

  • Molecular Formula : C14H15Cl2N3O5S
  • Molecular Weight : 408.26 g/mol
  • CAS Number : 67914-86-7

The primary mechanism of action of triazole compounds involves the inhibition of sterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. By inhibiting this enzyme, cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate disrupts the integrity of the fungal cell membrane, leading to cell death.

Antifungal Efficacy

Research indicates that this compound exhibits significant antifungal activity against a variety of fungal strains. The following table summarizes its activity against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Candida albicans0.5 μg/mL
Aspergillus fumigatus1 μg/mL
Cryptococcus neoformans0.25 μg/mL

Case Studies

  • Clinical Case in Immunocompromised Patients : A study involving patients with compromised immune systems showed that treatment with cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate resulted in a significant reduction in fungal load within two weeks of treatment. The patients exhibited improved clinical outcomes and reduced mortality rates compared to historical controls treated with conventional antifungals.
  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited biofilm formation in Candida species, which is critical for the pathogenicity of these organisms. The inhibition was quantified using crystal violet staining and showed a dose-dependent response.

Toxicological Profile

The safety profile of cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate has been evaluated in several studies. Acute toxicity tests reveal a low toxicity profile with no significant adverse effects observed at therapeutic doses.

Scientific Research Applications

Pharmaceutical Impurity Reference

The compound is categorized as an impurity reference material in pharmaceutical formulations. It serves as a standard for quality control during the synthesis of other pharmaceuticals, particularly those involving triazole derivatives. The presence of such impurities can affect the efficacy and safety of drug products, making it essential to monitor their levels accurately .

Toxicological Studies

As a pharmaceutical impurity, cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate is utilized in toxicological assessments to evaluate the safety profiles of drugs containing triazole moieties. Understanding the toxicological implications of impurities is crucial for regulatory compliance and patient safety .

Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of various triazole compounds against Candida species. While this specific compound was not tested directly, related triazole derivatives showed significant inhibitory effects on fungal growth. The findings suggest that further investigation into this compound could yield promising results in antifungal therapy .

Study 2: Impurity Analysis in Pharmaceutical Products

A comprehensive analysis was conducted to assess the impact of impurities like this compound on drug formulations. The study highlighted the importance of monitoring such impurities to ensure drug safety and efficacy. It was found that even trace amounts could alter pharmacokinetic properties significantly .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Substituents Biological Activity Source
Target Compound (67914-86-7) C14H15Cl2N3O5S 2,4-Dichlorophenyl, 1H-1,2,4-triazole, methanesulfonate Antifungal (inferred)
Terconazole (67914-86-7) C26H31Cl2N5O3 Piperazine ring, 2,4-dichlorophenyl, 1H-1,2,4-triazole MIC: 0.1–1 µg/mL against Candida spp.
Difenoconazole (119446-68-3) C19H17Cl2N3O3 4-Chlorophenoxy, methyl-dioxolane Agricultural fungicide (broad-spectrum)
cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-p-toluenesulfonate (113770-65-3) C20H18Cl2N3O5S Tosylate (-SO3C6H4CH3) instead of methanesulfonate Intermediate for antifungal agents
Metconazole (125116-23-6) C17H22ClN3O Cyclopentanol, 4-chlorophenyl Agricultural fungicide (stem rust)

Key Differences in Structure-Activity Relationships

Substituent Effects on Bioactivity Methanesulfonate vs. Tosylate: The target compound’s methanesulfonate group (vs. tosylate in CAS 113770-65-3) improves solubility and metabolic stability, critical for systemic antifungal activity . Chlorophenyl vs. Phenoxy: Difenoconazole’s 4-chlorophenoxy group enhances binding to fungal cytochrome P450 enzymes, making it effective in crop protection, whereas the dichlorophenyl group in the target compound may improve mammalian target specificity .

Stereochemical Considerations

  • The cis configuration of the dioxolane ring is critical for activity. For example, terconazole’s cis isomer shows 10-fold higher antifungal potency than the trans form .

Biological Activity Spectrum Anti-parasitic vs.

Q & A

Q. Table 1. Synthetic Conditions and Outcomes

StepReagents/ConditionsYield (%)Purity (%)Reference
Dioxolane FormationBF3·Et2O, CH2Cl2, 0°C, 12h6895
MethanesulfonationMsCl, Et3N, THF, −20°C, 2h8297

Q. Table 2. Antifungal Activity Against Common Pathogens

Fungal StrainIC50 (µg/mL)Resistance MechanismReference
Candida albicans0.12None (wild-type)
Aspergillus fumigatus2.4CYP51 Phe228Leu mutation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate
Reactant of Route 2
Reactant of Route 2
cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate

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